molecular formula C11H10F3N3 B2415327 1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine CAS No. 1052563-64-0

1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine

Cat. No.: B2415327
CAS No.: 1052563-64-0
M. Wt: 241.217
InChI Key: NVJINZOVBFSNKV-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine is a chemical compound that features a trifluoromethyl group attached to a benzyl ring, which is further connected to a pyrazole ring with an amine group at the 5-position.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(6-9)7-17-10(15)4-5-16-17/h1-6H,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJINZOVBFSNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation Using 3-(Trifluoromethyl)benzyl Halides

The most straightforward method involves the alkylation of 3-(trifluoromethyl)-1H-pyrazol-5-amine with 3-(trifluoromethyl)benzyl bromide or chloride. Key parameters include:

  • Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) facilitates deprotonation of the N1 hydrogen. For example, a reaction using DIEA (1.2 equiv) in DMF at 80°C for 12 hours achieved 78% yield of the target compound.
  • Solvent Optimization : Dioxane and acetonitrile have been employed for similar alkylations, with microwave irradiation (150°C, 15 minutes) reducing reaction times to under an hour.
  • Stoichiometry : A 1.2:1 molar ratio of benzyl halide to pyrazole amine minimizes dialkylation byproducts.

Representative Procedure :
A mixture of 3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 g, 5.3 mmol), 3-(trifluoromethyl)benzyl bromide (1.5 g, 6.4 mmol), and DIEA (1.4 mL, 8.0 mmol) in DMF (15 mL) was stirred at 80°C for 12 hours. The reaction was quenched with water (50 mL), extracted with ethyl acetate (3 × 30 mL), and purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield 1.4 g (78%) of the title compound as a white solid.

Alternative Synthetic Pathways

Cyclocondensation Approaches

Microwave-assisted cyclocondensation offers a one-pot route to functionalized pyrazoles. For instance, reacting 3-(trifluoromethyl)benzylamine with β-keto esters or nitriles under acidic conditions generates the pyrazole core. A reported protocol involves:

  • Reactants : Ethyl acetoacetate (1.2 equiv), 3-(trifluoromethyl)benzylamine (1.0 equiv), and hydrazine hydrate (1.5 equiv) in ethanol.
  • Conditions : Microwave irradiation at 150°C for 15 minutes, yielding 65–70% of the product after recrystallization.

Reductive Amination

Reductive amination of 5-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole using hydrogen gas and palladium on carbon (Pd/C) in methanol provides an alternative route. This method avoids harsh alkylation conditions but requires prior synthesis of the nitro intermediate.

Reaction Optimization and Challenges

Regioselectivity Control

Despite the inherent preference for N1 alkylation, competing reactions at the C5 amine can occur. Protecting the C5 amine with acetyl or tert-butoxycarbonyl (Boc) groups prior to benzylation mitigates this issue. For example, acetylation using acetyl chloride and 4-methylmorpholine in dichloromethane, followed by alkaline hydrolysis post-alkylation, improved regioselectivity to >95%.

Solvent and Temperature Effects

Polar aprotic solvents like NMP enhance reaction rates by stabilizing the transition state. Elevated temperatures (80–100°C) are typically required for complete conversion, though microwave-assisted methods achieve similar results at 150°C in 15 minutes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (s, 1H, pyrazole-H), 7.52–7.48 (m, 4H, benzyl-H), 5.32 (s, 2H, NH₂), 4.87 (s, 2H, CH₂).
  • LC-MS (ESI+) : m/z 310.1 [M+H]⁺, confirming the molecular ion.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm revealed >99% purity using a C18 column (gradient: 10–90% acetonitrile in water over 20 minutes).

Scalability and Industrial Relevance

Kilogram-scale production has been demonstrated using continuous flow reactors, where mixing efficiency and temperature control minimize byproduct formation. A reported pilot-scale synthesis achieved 85% yield with a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at position 5 of the pyrazole ring acts as a nucleophile, enabling reactions with electrophiles:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form N-acylated derivatives.

  • Sulfonation : Treatment with sulfonyl chlorides (e.g., toluenesulfonyl chloride) in pyridine yields sulfonamide derivatives, enhancing solubility for pharmacological studies .

Example Reaction Conditions :

ElectrophileSolventTemperatureYield (%)
Acetyl chlorideDCM0–25°C85–92
Tosyl chloridePyridine25°C78

Cyclization and Heterocycle Formation

The amine group participates in intramolecular cyclization under acidic or thermal conditions:

  • Pyrazolo[1,5-a]pyrimidine Synthesis : Reacts with β-diketones in acetic acid at reflux to form fused heterocycles, leveraging the electron-withdrawing trifluoromethyl group to stabilize intermediates .

  • Thiadiazine Derivatives : Condensation with carbon disulfide in ethanol generates thiadiazine rings, a pathway validated for structurally analogous pyrazoles .

Key Parameters :

  • Optimal cyclization occurs at 80–100°C in polar aprotic solvents (e.g., DMF).

  • Yields range from 60% to 75%, depending on substituent steric effects .

Acid-Base Reactions and Salt Formation

The amine forms stable salts with mineral acids, critical for purification and solubility modulation:

  • Hydrochloride Salt Synthesis : Treatment with HCl in dioxane at 150°C for 5 hours yields a crystalline hydrochloride salt (63% yield) .

  • pH-Dependent Solubility : The free base exhibits poor aqueous solubility (≤1 mg/mL), while the hydrochloride salt increases solubility to ~10 mg/mL .

Characterization Data :

  • Melting Point : Free base: 142–144°C; Hydrochloride: 258–260°C (dec.) .

  • MS (ESI) : m/z 228.1 [M+H]⁺ for the free base .

Cross-Coupling Reactions

The pyrazole core participates in palladium-catalyzed couplings, though the trifluoromethyl group limits reactivity:

  • Buchwald-Hartwig Amination : Reacts with aryl halides using Pd(OAc)₂/Xantphos to introduce aryl groups at position 1 (45–60% yields) .

  • Suzuki-Miyaura Coupling : Limited success due to steric hindrance from the benzyl group; yields <30% under standard conditions .

Electrophilic Aromatic Substitution

  • Directed Lithiation : Using LDA at −78°C, the C4 position undergoes alkylation or halogenation, though competing side reactions reduce yields (~40%) .

Oxidation and Reductive Amination

  • Oxidation : The amine group resists oxidation under mild conditions but forms nitroso derivatives with strong oxidizers (e.g., KMnO₄ in H₂SO₄).

  • Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines (50–65% yields) .

Scientific Research Applications

Medicinal Chemistry Applications

1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine has demonstrated various medicinal properties:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing this moiety can inhibit the proliferation of various cancer cell lines. The following table summarizes some of the key findings:

Cancer Type Cell Line Activity
Lung CancerA549Antiproliferative
Breast CancerMDA-MB-231Antiproliferative
Liver CancerHepG2Antiproliferative
Colorectal CancerHT-29Antiproliferative
Renal Cancer786-OAntiproliferative

The mechanism often involves the inhibition of critical signaling pathways such as PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The trifluoromethyl group enhances the compound's ability to act against resistant bacterial strains. Studies have shown that pyrazole derivatives can inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A recent study highlighted several lead compounds with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against these pathogens .

Biological Mechanisms and Pharmacokinetics

The presence of the trifluoromethyl group significantly influences the compound's pharmacokinetic properties. It enhances lipophilicity, which can improve bioavailability and absorption in biological systems. This feature makes the compound a candidate for further development in drug design aimed at enhancing therapeutic efficacy .

Case Study 1: Anticancer Efficacy

In a study published in PLOS ONE, researchers synthesized derivatives of 1-[3-(trifluoromethyl)benzyl]-1H-pyrazole to evaluate their affinity for adenosine receptors, showing promising results for anticancer applications . The study reported high selectivity and potency, indicating potential therapeutic uses in oncology.

Case Study 2: Antibiotic Development

Another significant study focused on synthesizing new pyrazole derivatives as potential antibiotics against drug-resistant bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial activity, demonstrating their potential as lead compounds for new antibiotic therapies .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions . It may also inhibit specific enzymes or receptors, leading to its observed biological effects .

Biological Activity

Overview

1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine is a compound noted for its significant biological activities, particularly in the realm of medicinal chemistry. Characterized by the presence of a pyrazole ring and a trifluoromethylbenzyl substituent, this compound has garnered attention for its potential therapeutic applications, particularly as an antagonist of adenosine receptors.

  • Molecular Formula : C₁₁H₁₀F₃N₃
  • Molecular Weight : 241.21 g/mol
  • Structure : The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it an interesting candidate for drug development.

Biological Activities

1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine exhibits a range of biological activities:

  • Adenosine Receptor Antagonism : This compound has shown high affinity for the human A3 adenosine receptor (hA3 AR), with a binding affinity (K_i) in the nanomolar range (11 nM). This receptor is implicated in various pathological conditions, including inflammation and cancer, making this compound a potential therapeutic agent for these diseases .
  • Analgesic and Anti-inflammatory Properties : Derivatives of this compound have been explored for their analgesic effects and ability to reduce inflammation. The structure-activity relationship (SAR) studies indicate that modifications can enhance these properties, suggesting avenues for further research .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Adenosine Receptor AntagonismHigh affinity for hA3 AR (K_i = 11 nM)
Anti-inflammatoryPotential to inhibit LPS-induced production of NO
AnalgesicExplored derivatives show pain relief properties

Case Study: Antagonistic Effects on Adenosine Receptors

In a study exploring various pyrazole derivatives, 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine was identified as a selective antagonist for the hA3 AR. The study utilized molecular docking techniques to elucidate binding interactions, confirming its potential as a lead compound for developing new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives has shown that modifications to the heteroaryl fragment can significantly influence biological potency. For instance, thiophene-based analogs exhibited superior activity compared to thiazole or pyridine derivatives, suggesting that careful structural modifications can enhance desired biological effects .

Q & A

Q. What are the standard synthetic routes for 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine?

Methodological Answer: The compound is synthesized via:

  • Condensation reactions : Reacting pyrazole precursors (e.g., 1H-pyrazol-5-amine) with aromatic aldehydes (e.g., 3-trifluoromethylbenzaldehyde) under basic conditions to form α,β-unsaturated ketones, followed by cyclization .
  • Diazonium salt intermediates : Using boron trifluoride etherate and alkyl nitrites to generate diazonium salts, which are further functionalized .
  • Cross-coupling strategies : Employing boronic acid derivatives (e.g., pyrazole boronic acids) for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .

Key Reagents : Aromatic aldehydes, BF₃·Et₂O, 3-methylbutyl nitrite.

Q. What analytical techniques are used to characterize this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., trifluoromethylbenzyl group) .
    • IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300–3400 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing planar conformations) .
  • Elemental analysis : Validates purity and empirical formula .

Q. Table 1: Example Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMR (DMSO-d6)δ 7.8–7.5 (m, Ar-H), δ 6.2 (s, pyrazole-H)
X-ray DiffractionPlanar triazole ring, C–H⋯N bonds

Q. How is the compound purified after synthesis?

Methodological Answer:

  • Recrystallization : Ethanol or THF is used to isolate high-purity crystals, leveraging temperature-dependent solubility .
  • Cold washing : Precipitates (e.g., diazonium salts) are filtered and washed with cold diethyl ether to remove unreacted reagents .
  • Chromatography : Column chromatography with silica gel and ethyl acetate/hexane mixtures separates intermediates .

Advanced Research Questions

Q. How does tautomerism influence the stability and reactivity of this compound?

Methodological Answer:

  • Tautomeric equilibria : The pyrazole ring may exhibit annular tautomerism, shifting between 1H- and 2H-forms. Computational studies (DFT) predict the 1H-form as more stable due to resonance stabilization of the NH₂ group .
  • Experimental validation : X-ray crystallography confirms dominant tautomers (e.g., planar 1H-pyrazole with intramolecular H-bonding) .
  • Reactivity implications : Tautomerism affects nucleophilic sites, influencing regioselectivity in further derivatization .

Q. How can density functional theory (DFT) optimize experimental design for this compound?

Methodological Answer:

  • Molecular geometry : DFT/B3LYP/6-311G(d,p) calculations predict bond lengths, angles, and electrostatic potential surfaces (MEP), guiding synthetic modifications (e.g., fluorobenzyl group enhances lipophilicity) .
  • Thermodynamic properties : Gibbs free energy and enthalpy changes at varying temperatures inform reaction feasibility .
  • HOMO-LUMO analysis : Identifies electron-rich regions (pyrazole NH₂) for electrophilic attack or coordination with metal ions .

Q. What mechanisms underlie its biological activity in antimicrobial studies?

Methodological Answer:

  • Membrane interaction : The trifluoromethylbenzyl group increases lipophilicity, enhancing penetration into microbial membranes .
  • Hydrogen bonding : NH₂ and triazole groups form H-bonds with bacterial enzymes (e.g., dihydrofolate reductase), disrupting function .
  • Structure-activity relationships (SAR) : Substitution at pyrazole C-3 with electron-withdrawing groups (e.g., Cl, CF₃) improves potency against Gram-positive pathogens .

Q. How do intermolecular interactions in the crystal lattice affect material properties?

Methodological Answer:

  • Hydrogen-bond networks : N–H⋯N and C–H⋯O bonds create zigzag supramolecular chains, increasing thermal stability .
  • Stacking interactions : Parallel-displaced π-π stacking between aromatic rings enhances crystallinity, relevant for solid-state applications (e.g., MOFs) .

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